N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Description
N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a trifluoromethyl-substituted phenyl ring, and a morpholine ring attached to a carboxamide group
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-10-15(6-7-22-12)23-17(25)24-8-9-26-16(11-24)13-2-4-14(5-3-13)18(19,20)21/h2-7,10,16H,8-9,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESAKMZFQMYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and phenyl intermediates, followed by their coupling through a series of reactions. Key steps may include:
Nitration and Reduction: Nitration of 2-methylpyridine to form 2-methyl-4-nitropyridine, followed by reduction to obtain 2-methyl-4-aminopyridine.
Trifluoromethylation: Introduction of the trifluoromethyl group to the phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: Formation of the morpholine ring and subsequent coupling with the pyridine and phenyl intermediates under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl group and aromatic structure but differs in other functional groups.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a morpholine ring and carboxamide group but lacks the trifluoromethyl and pyridine components.
Uniqueness
N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in diverse research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
